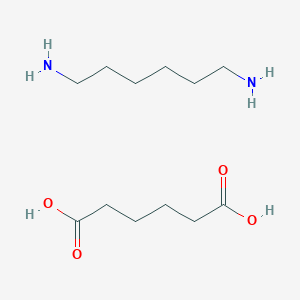

hexane-1,6-diamine;hexanedioic acid

Description

Nomenclature and Academic Referencing in Polyamide Chemistry

The compound hexane-1,6-diamine;hexanedioic acid is identified by several names and reference numbers in scientific literature and commercial contexts. This can sometimes lead to confusion, highlighting the importance of precise nomenclature.

The systematic IUPAC name for the complex is hexanedioic acid;hexane-1,6-diamine. nih.govnih.gov However, it is more commonly referred to by other names. In industrial settings, it is widely known as "AH salt" or simply "Nylon salt". intratec.uscymitquimica.com The "6,6" in Nylon 6,6 refers to the number of carbon atoms in the diamine and the diacid, respectively. wvu.edu

The following table provides a summary of the various identifiers for this compound:

| Identifier Type | Identifier | Source(s) |

| IUPAC Name | hexanedioic acid;hexane-1,6-diamine | nih.govnih.gov |

| Common Name | Nylon Salt | intratec.uscymitquimica.com |

| Industrial Name | AH Salt | intratec.usoecd.org |

| Synonym | Hexamethylenediamine (B150038) adipate | cymitquimica.comflavscents.com |

| CAS Number | 3323-53-3 | flavscents.com |

| Molecular Formula | C12H26N2O4 | flavscents.com |

Historical Trajectories of Academic Inquiry in Nylon 6,6 Precursor Systems

The journey to understanding and utilizing the this compound salt is deeply intertwined with the development of synthetic polymers. In the early 1930s, a research team at DuPont, led by Wallace H. Carothers, embarked on a mission to create synthetic fibers that could emulate natural silk. boeseplastic.com This pioneering work led to the first synthesis of Nylon 6,6 in 1935. boeseplastic.comhivaplast.com

The initial breakthrough came with the creation of a polymer named "polymer 6-6". hivaplast.comwikipedia.org Carothers' systematic exploration of polycondensation reactions led to the identification of the 1:1 salt of hexamethylenediamine and adipic acid as the ideal monomer for producing high-molecular-weight polyamide fibers. This discovery was a pivotal moment in materials science, leading to the first industrial-scale production of a synthetic polymer fiber. boeseplastic.com DuPont swiftly commercialized this innovation, with the first nylon stockings hitting the market in 1940. wvu.edu

Fundamental Role as a Polycondensation Monomer Salt

The formation of the this compound salt is a critical step in the synthesis of Nylon 6,6. This salt formation ensures a precise 1:1 molar ratio of the amine and carboxylic acid functional groups, which is essential for achieving a high degree of polymerization and, consequently, a polymer with desirable mechanical properties. terrificscience.orgvaia.com

The synthesis of Nylon 6,6 is a condensation polymerization reaction, where the monomers join together with the elimination of a small molecule, in this case, water. terrificscience.orgvaia.com The reaction is typically carried out at high temperatures and pressures. invista.com The process begins with the mixing of adipic acid and hexamethylenediamine in water to form the AH salt solution. intratec.usinvista.com This solution is then concentrated and heated in an autoclave, where the polymerization takes place. intratec.us

The polymerization process can be represented by the following general equation:

n [NH2-(CH2)6-NH2] + n [HOOC-(CH2)4-COOH] → [-NH-(CH2)6-NH-CO-(CH2)4-CO-]n + 2n H2O vaia.com

The resulting molten polymer can then be extruded and processed into fibers or pellets for various applications. invista.com Industrial production of Nylon 6,6 can be carried out in either a batch or a continuous process. intratec.usuark.edu

The following table outlines the key monomers involved in the formation of the Nylon 6,6 precursor salt:

| Compound Name | IUPAC Name | Molecular Formula | Role |

| Hexamethylenediamine | Hexane-1,6-diamine | C6H16N2 | Diamine Monomer |

| Adipic Acid | Hexanedioic acid | C6H10O4 | Diacid Monomer |

Properties

IUPAC Name |

hexane-1,6-diamine;hexanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N2.C6H10O4/c7-5-3-1-2-4-6-8;7-5(8)3-1-2-4-6(9)10/h1-8H2;1-4H2,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFFRSDWQMJYQNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCN)CCN.C(CCC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

69227-16-3, 52349-42-5, 3323-53-3 | |

| Record name | Hexanedioic acid, polymer with 1,6-hexanediamine, hydroxymethylated methoxymethylated | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69227-16-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexanedioic acid, compd. with 1,6-hexanediamine (1:1), homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52349-42-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexanedioic acid, compd. with 1,6-hexanediamine (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3323-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8027533 | |

| Record name | Hexanedioic acid, compd. with 1,6-hexanediamine (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8027533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Hexanedioic acid, compd. with 1,6-hexanediamine (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

15511-81-6, 3323-53-3 | |

| Record name | Hexanedioic acid, compd. with 1,6-hexanediamine (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15511-81-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexamethylenediamine adipate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003323533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanedioic acid, compd. with 1,6-hexanediamine (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexanedioic acid, compd. with 1,6-hexanediamine (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8027533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Adipic acid, compound with hexane-1,6-diamine (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.035 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXAMETHYLENEDIAMINE ADIPATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HC756O198H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthesis and Preparative Methodologies of Hexane 1,6 Diamine;hexanedioic Acid Salt

Stoichiometric Reaction Optimization for Research-Grade Salt

The formation of the hexane-1,6-diamine;hexanedioic acid salt is an acid-base neutralization reaction. Achieving a precise 1:1 molar ratio of the diamine and diacid is critical for obtaining a high-molecular-weight polymer during subsequent polycondensation. Any deviation from this stoichiometry can limit the degree of polymerization and adversely affect the final properties of the nylon 6,6.

Preparation and Purification Protocols for Monomers

The purity of the starting monomers, hexane-1,6-diamine and hexanedioic acid, directly impacts the quality of the resulting salt and, consequently, the final polymer.

Hexane-1,6-diamine: Commercial grade hexane-1,6-diamine can be purified through efficient fractionation procedures, where the middle portion of the distillate typically contains the higher purity amine. dtic.mil Another method involves repeated crystallizations from solvents like hexane (B92381) to achieve a high degree of purity. dtic.mil For laboratory-scale purification, extraction with ethanol (B145695) followed by rotary evaporation to remove the solvent can be employed. researchgate.net Sublimation can also be used to separate hexamethylenediamine (B150038) from less volatile impurities. researchgate.net

Hexanedioic Acid: High-purity hexanedioic acid is typically obtained by repeated crystallizations from water. dtic.mil The effectiveness of this process can be enhanced by increasing the number of crystallization steps. dtic.mil For instance, studies have shown that recrystallizing the commercial-grade acid multiple times significantly improves its purity. dtic.mil In degradation studies of nylon 6,6, adipic acid can be isolated from the hydrolysis mixture by cooling, which causes it to crystallize out of the acidic solution. researchgate.netsciencemadness.org

The table below summarizes the purification methods for the monomers.

| Monomer | Purification Method | Reference |

| Hexane-1,6-diamine | Fractional Distillation | dtic.mil |

| Repeated Crystallization from Hexane | dtic.mil | |

| Extraction with Ethanol | researchgate.net | |

| Sublimation | researchgate.net | |

| Hexanedioic Acid | Repeated Crystallization from Water | dtic.mil |

| Crystallization from Acidic Solution | researchgate.netsciencemadness.org |

Control of Reaction Parameters for Yield and Purity

The synthesis of the salt is typically carried out in an aqueous solution to manage the exothermic nature of the neutralization reaction and to facilitate handling of the monomers. quora.com

Stoichiometric Control: Precise stoichiometric quantities of the two monomers are mixed to form the salt. stackexchange.com This is often achieved by preparing an aqueous solution of the salt and adjusting the pH to a specific target, for example, a pH of 7.6. dtic.mil The use of an aqueous salt solution allows for easier control over the monomer balance before polymerization.

Concentration and Temperature: The aqueous salt solution is generally prepared to a concentration of about 50-60%. stackexchange.com This solution can be concentrated further by evaporation before polymerization. stackexchange.com The temperature during salt preparation is controlled to remain below the boiling point but above the crystallization temperature of the salt solution to maintain it in a liquid state. google.comgoogle.com For instance, a 63% salt solution has a boiling point of 108-110°C at atmospheric pressure. google.comgoogle.com

The following table outlines key reaction parameters for salt formation.

| Parameter | Typical Value/Range | Purpose | Reference |

| Monomer Ratio | 1:1 Molar | Ensure high molecular weight polymer | |

| pH of Salt Solution | ~7.6 | Precise stoichiometric balance | dtic.mil |

| Salt Concentration | 50-65 wt% | Prepare for polymerization | stackexchange.comgoogle.com |

| Temperature | 60°C - 110°C | Maintain liquid state, prevent boiling/crystallization | google.comgoogle.com |

Innovative Salt Crystallization and Isolation Techniques

The crystallization and isolation of the this compound salt are critical steps that influence its purity and handling characteristics.

Cryogenic Medium Application in Exothermic Salt Formation

While specific details on cryogenic medium application for this particular salt are not extensively documented in the provided search results, the principle of using low temperatures to control highly exothermic reactions is a known chemical engineering practice. For the exothermic formation of the nylon 6,6 salt, employing a cryogenic medium could offer precise temperature control, potentially leading to more uniform crystal formation and higher purity by minimizing side reactions. The cooling of the acid hydrolysis solution during monomer recovery from nylon-66 waste is a related application of temperature control to induce crystallization. google.comgoogle.com

Comparative Analysis of Solution, Slurry, and Solvent-Free Methods

Solution Method: The most common method involves reacting the monomers in an aqueous solution. quora.com This facilitates stoichiometric control and heat management. The resulting salt solution can be used directly for polymerization or concentrated and crystallized. stackexchange.com The salt can also be prepared by mixing alcoholic solutions of the two components, causing the pure salt to precipitate. stackexchange.com

Slurry Method: In some processes, a dispersion of the diacid in water is mixed with a solution of the diamine. stackexchange.com This can be useful for managing the solubility differences between the monomers.

Solvent-Free Method: A solventless synthesis approach has been reported for producing a nylon-6,6/silver nanoparticles composite. core.ac.uk While this demonstrates the feasibility of solvent-free polymerization, the initial salt formation typically involves a solvent to ensure homogeneity and stoichiometric balance.

The table below compares different synthesis methods.

| Method | Description | Advantages | Disadvantages | Reference |

| Solution (Aqueous) | Monomers are mixed in water. | Good temperature and stoichiometric control. | Requires water removal before polymerization. | quora.comstackexchange.com |

| Solution (Alcoholic) | Monomers are mixed in alcohol. | Can lead to direct precipitation of pure salt. | Requires handling of flammable solvents. | stackexchange.com |

| Slurry | A dispersion of the diacid is mixed with a diamine solution. | Can manage solubility differences. | May have mixing and homogeneity challenges. | stackexchange.com |

| Solvent-Free | Polymerization is conducted without a solvent. | Environmentally friendly, reduces process steps. | Difficult to control stoichiometry and heat for initial salt formation. | core.ac.uk |

Advanced Characterization of Salt Purity and Composition

Ensuring the purity and correct composition of the this compound salt is crucial for producing high-quality nylon 6,6.

pH Measurement: The pH of the aqueous salt solution is a key indicator of the stoichiometric balance between the acidic and basic monomers. dtic.milgoogle.com On-line pH probes can be used for real-time monitoring and control of the salt preparation process. google.com

Chromatography: Chromatographic techniques are used to assess the purity of the individual monomers before they are used to prepare the salt. dtic.mil

Freezing Point Depression: This method can be used to determine the purity of the monomers, with purity differences of less than 0.1 mole percent being detectable. dtic.mil

Spectroscopy: Techniques like FT-IR spectroscopy can be used to confirm the formation of the salt and to identify the functional groups present. rsc.org

Thermal Analysis: Differential Thermal Analysis (DTA) can be used to study the thermal properties of the salt and the resulting polymer. dtic.mil

The following table lists methods for characterizing the salt and its precursor monomers.

| Characterization Technique | Purpose | Reference |

| pH Measurement | Determine stoichiometric balance of the salt solution | dtic.milgoogle.com |

| Chromatography | Assess purity of individual monomers | dtic.mil |

| Freezing Point Depression | Determine monomer purity | dtic.mil |

| FT-IR Spectroscopy | Confirm salt formation and identify functional groups | rsc.org |

| Differential Thermal Analysis (DTA) | Analyze thermal properties of the salt and polymer | dtic.mil |

Spectroscopic and Chromatographic Purity Assessment of Precursors

The purity of the precursors, hexanedioic acid and hexane-1,6-diamine, is a determining factor in the successful synthesis of the target salt. Various spectroscopic and chromatographic techniques are employed to identify and quantify impurities, ensuring the starting materials meet stringent quality standards. tutorchase.com

Spectroscopic methods such as Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy serve as powerful tools for structural confirmation and the detection of functional group impurities. tutorchase.compurity-iq.com For instance, the IR spectrum of pure hexanedioic acid exhibits characteristic absorption bands for the carboxylic acid O-H and C=O stretching vibrations. nist.gov Similarly, NMR spectroscopy provides a detailed map of the chemical environment of each proton and carbon atom, allowing for unambiguous identification and purity assessment. purity-iq.com

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are indispensable for the quantitative analysis of purity and the separation of trace impurities. ijrar.orgyoutube.com HPLC is frequently used for non-volatile compounds like hexanedioic acid, often employing reverse-phase columns. sielc.comsigmaaldrich.com GC is well-suited for the analysis of volatile compounds like hexane-1,6-diamine, often requiring derivatization to improve its thermal stability and chromatographic behavior. nih.govgoogle.com The combination of GC with Mass Spectrometry (GC-MS) provides a highly sensitive and specific method for identifying and quantifying trace impurities. nih.gov

Table 1: Spectroscopic and Chromatographic Purity Analysis of Precursors

| Precursor | Analytical Technique | Purpose | Typical Purity Specification | Reference |

|---|---|---|---|---|

| Hexanedioic Acid | HPLC | Quantitative purity assay, detection of organic impurities | ≥99.5% | sigmaaldrich.com |

| IR Spectroscopy | Functional group identification, confirmation of structure | Match to reference spectrum | nist.gov | |

| LC-MS | Separation and detection of dicarboxylic acid by-products | N/A | pragolab.cz | |

| Hexane-1,6-diamine | Gas Chromatography (GC) | Quantitative purity assay | >99.0% | tcichemicals.com |

| GC-MS | Identification and quantification of trace impurities | Minimal detectable concentration <0.5 µg/L | nih.gov |

This table provides an overview of common analytical methods for assessing the purity of the precursors to this compound salt. The data is compiled from various sources and represents typical values.

pH Control Mechanisms during Salt Formation and its Analytical Determination

The reaction between hexanedioic acid, a weak acid, and hexane-1,6-diamine, a weak base, is an acid-base neutralization that forms the salt, often referred to as Nylon 6,6 salt. chemguide.co.uk The precise control of pH during this process is crucial for several reasons. It ensures the formation of a 1:1 stoichiometric salt, which is essential for achieving a high molecular weight polymer during subsequent polycondensation. Deviations from the correct pH can indicate an excess of either monomer, leading to an imbalance that limits the degree of polymerization.

The formation of the salt is typically carried out in an aqueous solution. stackexchange.com The pH of the resulting salt solution is a key process parameter. Theoretically, the pH of a pure Nylon 66 salt solution at 25°C has been calculated to be 7.38, based on the first-order ionization theory for weak acids and bases. researchgate.net However, experimental values are often slightly higher, with a reported value of 7.92, a deviation that can be attributed to the high concentration of the solution and the resulting deviation of the activity coefficient from unity. researchgate.net

Continuous processes for producing the salt solution often employ feed-forward and feedback process controls, including pH feedback loops, to maintain a uniform pH. google.com This involves real-time measurement of the pH of the reaction mixture and adjusting the feed rates of the acid or diamine solutions accordingly. researchgate.netgoogle.com This ensures a consistent product quality suitable for polymerization. google.com The analytical determination of pH can be performed using standard pH meters, which must be calibrated for the specific temperature and concentration of the salt solution.

Table 2: pH Control and Measurement in Salt Formation

| Parameter | Value/Method | Significance | Reference |

|---|---|---|---|

| Theoretical pH | 7.38 (at 25°C) | Based on first-order ionization theory for weak acid/base | researchgate.net |

| Experimental pH | 7.92 (at 25°C) | Actual measured value in a concentrated solution | researchgate.net |

| pH Control Mechanism | Feed-forward and feedback process controls | Maintains stoichiometric balance and uniform product quality | google.com |

| Analytical Determination | Real-time pH measurement | Allows for continuous adjustment of reactant feed rates | researchgate.net |

This table summarizes the key pH parameters and control strategies employed during the formation of this compound salt.

Elucidation of Polycondensation Reaction Mechanisms and Kinetics from Hexane 1,6 Diamine;hexanedioic Acid

Mechanistic Pathways of Amide Bond Formation

The formation of the amide bond, the repeating unit in nylon 6,6, proceeds through a series of well-defined mechanistic steps. This process is a classic example of condensation polymerization, where the joining of monomers is accompanied by the elimination of a small molecule, in this case, water. libretexts.orgyoutube.comaskfilo.comontosight.ailibretexts.org

Step-Growth Polymerization Dynamics

The polymerization of hexane-1,6-diamine and hexanedioic acid follows the principles of step-growth polymerization. libretexts.orgcollectionscanada.gc.caprlresins.com In this type of polymerization, monomers react to form dimers, which then react to form trimers, and so on. The polymer chain grows in a stepwise manner, with the molecular weight increasing steadily throughout the reaction. libretexts.org Initially, the two monomers, hexanedioic acid and hexane-1,6-diamine, react to form a salt. libretexts.orgacs.orgchemguide.co.uk Heating this salt, typically under pressure, initiates the condensation reaction, leading to the formation of amide linkages and the release of water. askfilo.comlibretexts.orgvedantu.com This process continues, with oligomers of varying lengths reacting with each other, gradually building up high molecular weight polymer chains. libretexts.org

Catalytic Roles of Functional Groups in Condensation

The functional groups of the monomers themselves play a crucial catalytic role in the condensation reaction. The carboxylic acid groups of hexanedioic acid can act as proton donors, activating the carbonyl group for nucleophilic attack. acs.orgyoutube.com Similarly, the amine groups of hexane-1,6-diamine can act as bases, facilitating the deprotonation of the attacking nucleophile. acs.orgacs.org This self-catalysis is a key feature of this polymerization, although external catalysts can also be employed to enhance the reaction rate. ontosight.aiacs.org The presence of water also has a complex influence on the reaction equilibria and kinetics. researchgate.netresearchgate.net

Protonation and Nucleophilic Attack Processes

The core of the amide bond formation lies in the nucleophilic attack of the amine group on the carbonyl carbon of the carboxylic acid. The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by another acid molecule, which increases the electrophilicity of the carbonyl carbon. youtube.comyoutube.com The lone pair of electrons on the nitrogen atom of the amine group then attacks the now more electrophilic carbonyl carbon. youtube.comrsc.org This is followed by a proton transfer from the nitrogen to the oxygen, and subsequent elimination of a water molecule to form the stable amide bond. youtube.comyoutube.com

Kinetic Investigations of Polyamide Formation

Understanding the kinetics of polyamide formation is essential for controlling the polymerization process and achieving the desired polymer properties. Kinetic studies involve deriving rate expressions and investigating the influence of various reaction parameters. acs.orgkpi.ua

Derivation and Validation of Rate Expressions

Table 1: Simplified Rate Expressions for Nylon 6,6 Polymerization

| Condition | Rate Expression | Order of Reaction |

| Uncatalyzed, Low Water | Rate = k [COOH]² [NH₂] | Third-order |

| Acid-Catalyzed | Rate = k' [COOH] [NH₂] [Catalyst] | Varies with catalyst |

Note: These are simplified expressions and the actual kinetics can be more complex.

Validation of these rate expressions is achieved by comparing the predicted reaction progress with experimental data obtained under various conditions. acs.orgkpi.ua

Influence of Temperature, Pressure, and Catalyst Concentration on Reaction Rates

The rate of polyamide formation is significantly influenced by temperature, pressure, and the presence of catalysts.

Temperature: Increasing the reaction temperature generally increases the reaction rate, as it provides the necessary activation energy for the reaction to occur. askfilo.comcollectionscanada.gc.ca Industrial processes often involve a gradual increase in temperature to control the polymerization and prevent degradation. acs.orguark.edu

Pressure: The reaction is typically carried out under pressure initially to keep the reactants in the liquid phase and to control the removal of water, which is a byproduct of the condensation reaction. acs.orguark.edu As the polymerization proceeds, the pressure is often reduced to facilitate the removal of water and drive the equilibrium towards polymer formation. acs.org

Catalyst Concentration: While the reaction can proceed without an external catalyst, adding a catalyst can significantly increase the reaction rate. acs.org The rate of polymerization is generally proportional to the catalyst concentration.

Table 2: Effect of Reaction Parameters on Polymerization Rate

| Parameter | Effect on Rate | Typical Industrial Conditions |

| Temperature | Increases | 200 - 280 °C acs.orgresearchgate.netuark.edu |

| Pressure | Complex (influences water removal) | Initially high (e.g., 1830 kPa), then reduced acs.org |

| Catalyst | Increases (if used) | Often self-catalyzed acs.org |

Equilibrium Constants and Their Determination in Melt-Phase Reactions

The polycondensation reaction of hexane-1,6-diamine and hexanedioic acid to form polyamide 6,6 is a reversible process, meaning the reaction reaches an equilibrium. acs.org The equilibrium constant (K) is a critical parameter for simulating and optimizing nylon reactor systems. engconfintl.org It describes the relationship between the concentrations of reactants (amine and carboxyl end-groups) and products (amide linkages and water) at equilibrium. The apparent equilibrium constant, K_a, is expressed as:

K_a = [L][W] / ([A][C])

where:

[L] is the concentration of amide links.

[W] is the concentration of water.

[A] is the concentration of amine end-groups.

[C] is the concentration of carboxyl end-groups.

The behavior of this equilibrium constant in melt-phase reactions is complex and is significantly influenced by both temperature and water concentration. engconfintl.orgresearchgate.net Research has shown a non-linear relationship between the apparent equilibrium constant and water concentration. At very low water levels (e.g., below 0.1 mol/kg), K_a is small. It then increases to a maximum value at a water concentration of around 1 mol/kg (or approximately 10 mol%) before decreasing as the water concentration rises further. engconfintl.orgresearchgate.net Additionally, the equilibrium constant generally decreases as the reaction temperature increases. engconfintl.org

Determining the equilibrium constant typically involves analyzing polymer samples from the reactor. End-group concentrations ([A] and [C]) are measured through methods like acid-base titration. engconfintl.org However, these titrations can be complicated by the presence of other species. For instance, at very low water concentrations and high temperatures, amidine ends can form, which are basic and may be incorrectly counted as amine ends. engconfintl.org Conversely, at high water concentrations, carboxyl ends can become hydrated, affecting their titration. engconfintl.org

To account for these complexities, more sophisticated models have been developed. Liu et al. proposed a new model equation based on an extended reaction scheme that includes not only the main polycondensation reaction but also reactions forming amidine and hydrated carboxyl ends. engconfintl.org This model successfully fits experimental data over a wide range of water concentrations (0.06 to 52 mol/kg) and temperatures (220 to 300 °C), providing a more reliable method for determining the equilibrium constant. engconfintl.org

Table 1: Factors Influencing the Apparent Equilibrium Constant (K_a) in Nylon 6,6 Melt-Phase Polycondensation

| Factor | Effect on K_a | Description |

|---|---|---|

| Water Concentration ([W]) | Complex (Non-linear) | K_a is low at very low [W], peaks around 1 mol/kg, and then decreases at higher [W]. engconfintl.orgresearchgate.net |

| Temperature (T) | Decrease | K_a generally decreases as temperature increases. engconfintl.org |

| Side Reactions | Apparent Effect | Formation of amidine and hydrated carboxyl ends can affect the measurement of end-groups, thus influencing the calculated K_a value. engconfintl.org |

Impact of End-Group Balance and Water Concentration on Kinetics

The kinetics of the polycondensation of hexane-1,6-diamine and hexanedioic acid are profoundly influenced by the stoichiometry of the reactive end-groups and the concentration of water in the melt. acs.orgresearchgate.netacs.org

End-Group Balance: For achieving a high molecular weight polymer, maintaining a precise 1:1 molar ratio of amine (-NH₂) and carboxylic acid (-COOH) end-groups is crucial. An imbalance in the end-groups limits the extent of polymerization, as the monomer in excess will result in chain termination. Industrial processes often start with a 1:1 salt of hexamethylenediamine (B150038) and adipic acid to ensure this precise stoichiometry. invista.com Studies on similar polyamide systems, like nylon 6,12, have confirmed that the reaction is first-order with respect to both amine and carboxyl end-group concentrations under typical late-stage polymerization conditions (high temperature and low water concentration). researchgate.netacs.org

Water Concentration: Water plays a dual and complex role in the kinetics of polyamidation.

Product of Reaction: Water is a condensation product. According to Le Chatelier's principle, its removal is necessary to drive the equilibrium toward the formation of high-molecular-weight polymer. acs.org Industrial processes, therefore, incorporate steps to continuously remove water, often by reducing pressure and venting the steam, especially in the later stages of polymerization. acs.orginvista.com

Reaction Medium and Rate Influencer: In the initial stages, water acts as a solvent for the nylon salt. acs.org3m.com However, the concentration of water also directly affects the reaction rate and equilibrium. acs.org Kinetic data show that water influences both the forward (amidation) and reverse (hydrolysis) reaction rates. acs.org The catalytic effect of carboxylic acid end-groups is also influenced by the water concentration, leading to a lack of consensus on a single model form for the reaction kinetics. acs.org More advanced models incorporate activity coefficients to account for the non-ideal behavior of the liquid phase, especially at high water concentrations. acs.org Some models also consider the inhibitory effect of water to be due to the hydration of hydroxyl ends. researchgate.net

The reaction order can appear to change depending on the water content. At low water concentrations, the rate of polymerization can shift from a second to a third-order dependence on the carboxyl concentration. researchgate.net This highlights the intricate role water plays, moving beyond a simple product to an active participant in the kinetic mechanism.

Table 2: Influence of Key Parameters on Polycondensation Kinetics

| Parameter | Impact on Kinetics | Mechanism |

|---|---|---|

| End-Group Ratio | Controls Maximum Molecular Weight | An equimolar (1:1) ratio of amine and carboxyl groups is required for high degrees of polymerization. |

| Water Concentration | Affects Reaction Rate and Equilibrium | High water concentration favors the reverse hydrolysis reaction. Its removal shifts the equilibrium towards polymer formation. acs.org It also influences catalyst activity and reaction order. acs.orgresearchgate.net |

| Temperature | Increases Reaction Rate | Higher temperatures increase the rate of the polycondensation reaction but also affect the equilibrium position. uark.edu |

Reaction Engineering and Process Intensification Studies

Mathematical Modeling of Polycondensation Processes

Mathematical modeling is an indispensable tool for the analysis, optimization, and design of industrial reactors for the production of polyamide 6,6. researchgate.net These models aim to predict the evolution of key properties such as the degree of polymerization, end-group concentrations, and the concentration of water and cyclic byproducts throughout the reactor system. researchgate.netcapes.gov.br

A comprehensive mathematical model for the polycondensation of hexane-1,6-diamine and hexanedioic acid typically incorporates several key elements:

Reaction Kinetics: The model includes a detailed kinetic scheme of all significant reactions. This encompasses the primary reversible polycondensation reaction, as well as side reactions like the formation of cyclic oligomers. researchgate.net Some models also account for degradation reactions that can occur at the high temperatures used in the melt phase. capes.gov.br

Catalysis: The autocatalytic effect of the carboxylic acid end-groups is a crucial component of the kinetic model. researchgate.net

Influence of Water: Sophisticated models account for the complex influence of water on both reaction kinetics and equilibrium. researchgate.net This can be achieved by incorporating activity coefficients to handle the non-ideal liquid phase or by including specific reactions like the hydration of carboxyl end-groups. acs.orgengconfintl.org

Reactor Hydrodynamics: The model must consider the flow pattern within the reactor. Common assumptions include plug flow for tubular reactors (PFRs) and ideal mixing for continuous stirred-tank reactors (CSTRs). researchgate.net For more complex geometries like twin-screw extruders, the model would need to account for the specific residence time distribution.

Mass and Heat Transfer: The removal of water is often a limiting step, so models may include mass transfer equations. Given the exothermic nature of the reaction, heat transfer equations are also important for predicting the temperature profile within the reactor. uark.edu

These models are used to track the dynamic changes in the concentrations of monomers, water, and functional end-groups. researchgate.net By simulating various operating conditions (e.g., temperature profiles, pressure, feed compositions), these models provide valuable insights that form the basis for designing and optimizing continuous industrial reactors. researchgate.netresearchgate.net For instance, models have been developed to describe the performance of flowing film polymerizers and to predict the final molecular weight and extent of crosslinking. capes.gov.br

Reactor Design Principles for High-Molecular Weight Polyamides

The production of high-molecular-weight polyamide 6,6 requires a reactor system designed to manage high temperatures, control pressure, handle increasing melt viscosity, and efficiently remove the water byproduct. acs.orgaiche.org Industrial processes are typically continuous and often involve multiple reactor stages to achieve the desired product specifications. uark.eduuark.edu

Key reactor design principles include:

Multi-Stage Reactor Systems: A common industrial setup involves a two-stage, multi-reactor system. uark.eduuark.edu

Stage 1 (Pre-polymerization): The initial reaction occurs in a reactor, often a plug flow reactor (PFR), at high temperature (e.g., starting at 450K) and pressure. uark.edu This stage forms low molecular weight polymer chains, and the high pressure keeps water and the diamine in the liquid phase. uark.edu

Stage 2 (Finishing): The polymer melt then enters a "finisher" vessel or a series of CSTRs. uark.eduuark.edu In this stage, the pressure is reduced, and temperature is further increased (up to ~555K or 280-300°C) to facilitate the removal of water, which drives the polymerization to a high molecular weight. uark.edu The use of multiple CSTRs in parallel offers flexibility, allowing for the simultaneous production of different grades of nylon by varying the residence time in each reactor. uark.edu

Heat Management: The polymerization reaction is exothermic. Reactors must be designed for effective heat removal to control the temperature profile. uark.eduaiche.org Jacketed vessels and external heat exchangers are common features. aiche.org

Handling High Viscosity: As the molecular weight of the polymer increases, the viscosity of the melt rises dramatically. uark.edu This poses significant challenges for mixing and mass transfer (especially water removal). Reactor designs must accommodate this.

Twin-Screw Extruders and Kneaders: For producing very high molecular weight polyamides, specialized reactors like twin-screw extruders or kneader reactors are employed. usm.eduresearchgate.net These devices provide excellent mixing and surface renewal, which is crucial for handling highly viscous melts and efficiently removing volatile byproducts. usm.eduresearchgate.net They allow for precise control over temperature and residence time in a continuous process. usm.edu

Solid-State Polycondensation (SSP): An alternative or subsequent step to melt-phase polymerization is SSP. In this process, polymer chips from the melt-phase reactor are heated to a temperature below their melting point in a stream of inert gas or under vacuum. capes.gov.br This allows the polymerization to continue in the solid phase, avoiding the challenges of handling a highly viscous melt and enabling the production of very high molecular weight polymers. core.ac.uk

Process Intensification: Modern reactor design focuses on process intensification to improve yield, reduce energy consumption, and increase cost-efficiency. openpr.com This includes the development of advanced catalysts and the integration of digital monitoring systems for better process optimization. openpr.com

Table 3: Chemical Compounds Mentioned

| Compound Name | Synonym(s) | Role |

|---|---|---|

| hexane-1,6-diamine | Hexamethylenediamine (HMD) | Monomer |

| hexanedioic acid | Adipic acid (AA) | Monomer |

| hexane-1,6-diamine;hexanedioic acid | Nylon Salt, HA Salt | Monomer Salt |

| Polyamide 6,6 | Nylon 6,6 | Polymer Product |

| Water | Reaction Byproduct/Solvent | |

| ε-caprolactam | Potential Side Product | |

| Cyclopentanone (B42830) | Potential Decomposition Product | |

| Adiponitrile (B1665535) | ADN | Precursor to HMD |

Development of Advanced Polymeric Materials Derived from Hexane 1,6 Diamine;hexanedioic Acid

Copolyamide Synthesis and Architectural Diversification

The inherent properties of polyamide 6,6, such as its high melting point and mechanical strength, are a direct result of its regular, linear chain structure and the strong hydrogen bonds between polyamide chains. europlas.com.vnyoutube.com By strategically disrupting this regularity through copolymerization, researchers can diversify the polymer's architecture to achieve a wide range of properties. researchgate.netwvu.edu

The introduction of co-monomers into the polymerization process of hexane-1,6-diamine and hexanedioic acid is a primary method for tailoring the final properties of the resulting polyamide. This is typically achieved through melt polycondensation, where one or more additional monomers are added to the reaction mixture. researchgate.netresearchgate.net The inclusion of these co-monomers disrupts the regular repeating unit structure of the polymer chain, which in turn alters the degree of crystallinity and the strength of intermolecular hydrogen bonding. researchgate.net

Common strategies involve the creation of random copolymers. For example, copolyamides can be synthesized by introducing a different diamine or diacid. One such modification involves the synthesis of Nylon 6/66, where ε-caprolactam (the monomer for Nylon 6) is copolymerized with the hexane-1,6-diamine and hexanedioic acid salt. researchgate.net This process intentionally breaks up the regular sequence of the polymer chain to modify its properties. researchgate.net

Another approach is to use longer-chain monomers, such as sebacic acid (a 10-carbon diacid), to create copolymers like Nylon 6/66/510. researchgate.net Furthermore, novel aliphatic diamines have been synthesized and used as comonomers. For instance, N¹,N⁶-Bis-(2-aminoethyl)adipamide (BAEA) has been reacted with adipic acid (AA) to form a salt (BAEA/AA) which is then incorporated into a PA6 matrix to create a copolyamide with significantly altered characteristics. researchgate.net

The selection of the co-monomer and its concentration in the polymer backbone allows for precise control over the final material's characteristics, enabling the development of copolyamides for specific applications, such as hot melt adhesives where lower melting points are desirable. researchgate.net

The incorporation of co-monomers directly influences the macroscopic properties of the polyamide by altering its molecular architecture. The disruption of the polymer chain's regularity typically leads to a decrease in crystallinity and melting temperature (Tm), and a change in the glass transition temperature (Tg). researchgate.net

Similarly, when the BAEA/AA salt is incorporated into a polyamide, the melting temperature of the resulting copolyamide decreases as the mole percentage of the salt increases. researchgate.net However, these copolyamides can exhibit significantly enhanced mechanical properties, including higher tensile strength and much greater elongation at break compared to the homopolymer. researchgate.net

These relationships demonstrate a clear trade-off between thermal and mechanical properties, which can be fine-tuned by adjusting the type and amount of co-monomer.

Table 1: Effect of Co-Monomer on Polyamide Properties

| Co-monomer System | Co-monomer Content | Melting Temperature (Tm) | Glass Transition Temperature (Tg) | Tensile Strength | Elongation at Break |

| Nylon 6/66/510 | Increasing Xm of Nylon-510 | 167.3°C -> 126.9°C | 46.7°C -> 24.3°C | Nearly unchanged | Significantly higher than Nylon 6/66 |

| PA6(BAEA/AA) | 10 mole% BAEA/AA | 162.2°C | 40.3°C | Up to 52.6 MPa | Up to 584.5% |

| PA6 with AH-salt | 8 wt% AH-salt | - | - | 64.68 MPa (+19.38%) | 274.41% (+131.04%) |

Data compiled from research findings. researchgate.netresearchgate.net

Polymer Composites and Nanocomposites Research

To achieve properties beyond what is possible through copolymerization, researchers have focused on reinforcing polyamide 6,6 with advanced fillers, particularly carbon nanotubes (CNTs), to create polymer nanocomposites. psu.edu The success of these composites hinges on the effective dispersion of the nanofiller and the quality of the interaction between the filler and the polymer matrix. psu.edu

Pristine carbon nanotubes have a tendency to agglomerate due to strong van der Waals forces, which hinders their uniform dispersion within a polymer matrix. psu.edu To overcome this, the surface of the CNTs is often modified or "functionalized." A common method involves treating the CNTs with strong acids, such as nitric acid, which introduces carboxylic acid (-COOH) groups onto their surface. psu.edupsu.edu

These carboxylic groups can then serve as reactive sites for further modifications. For instance, they can be converted to acyl chlorides (-COCl) by reacting with thionyl chloride. bwise.kr These activated CNTs can then be melt-extruded with polyamide 6,6. During this process, the acyl chloride groups on the CNTs react with the amine end-groups of the polyamide chains, forming covalent amide bonds. bwise.krbwise.kr This results in polyamide 6,6 chains being chemically grafted onto the surface of the carbon nanotubes (Nylon 6,6-g-MWCNT). bwise.kr This covalent linkage ensures a strong bond between the filler and the matrix. rsc.org

Another method is in situ polymerization, where the functionalized CNTs are present during the polymerization of the monomers, leading to the polymer chains growing from the surface of the nanotubes. psu.edu These functionalization techniques are crucial for creating a stable and well-dispersed nanocomposite structure. nih.gov

The performance of a polymer composite is critically dependent on the load transfer efficiency between the matrix and the reinforcement, which is dictated by the interfacial adhesion. psu.eduresearchgate.net Strong interfacial interactions are essential for leveraging the exceptional mechanical properties of carbon nanotubes. psu.edu

Covalent bonding, as described in the functionalization section, is one of the most effective strategies for maximizing interfacial adhesion. rsc.orgnih.gov By grafting polymer chains directly onto the CNT surface, a robust interface is created that allows for efficient stress transfer from the polymer matrix to the high-strength nanotubes. bwise.kr

Non-covalent strategies are also employed. These methods aim to improve the compatibility between the hydrophobic CNTs and the polar polyamide matrix without altering the CNTs' fundamental structure. psu.edu This can involve wrapping the CNTs with compatibilizing polymers or using surfactants that adsorb to the nanotube surface, thereby reducing the interfacial tension and promoting better dispersion. rsc.org In blends of polyamide 6 with other polymers, functionalized CNTs have been shown to act as a compatibilizer, preferentially locating at the interface between the two polymer phases and enhancing adhesion. researchgate.netnih.gov Improving the wettability of the filler by the polymer matrix through surface treatments is another key approach to ensure intimate contact and strong secondary interactions, such as hydrogen bonding. nih.gov

The introduction of carbon nanotubes into a polyamide 6,6 matrix has a significant impact on the polymer's crystallization behavior and thermal stability. psu.edu These effects are studied using techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). psu.edupublications.gc.ca

TGA results generally indicate that the incorporation of CNTs enhances the thermal stability of the polyamide 6,6 matrix. researchgate.net The presence of a well-dispersed CNT network can hinder the diffusion of volatile degradation products, thus increasing the temperature at which significant weight loss begins. researchgate.net

Table 2: Thermal Properties of Nylon 6,6 / MWNT Nanocomposites

| Material | MWNT Content (wt%) | Onset Crystallization Temp (Tonset) (°C) | Peak Crystallization Temp (Tc) (°C) | Melting Temp (Tm) (°C) |

| Neat Nylon 6,6 | 0 | ~231 | ~228 | ~252 |

| Nylon 6,6/MWNT | 0.1 | ~232 | Lower than neat PA66 | Multiple peaks observed |

| Nylon 6,6/MWNT | 0.5 | ~228 | Lower than neat PA66 | Multiple peaks observed |

| Nylon 6,6/MWNT | 2.0 | ~232 | Lower than neat PA66 | Multiple peaks observed |

Data is illustrative and based on non-isothermal DSC scans. psu.edu

Oligomer and Model Compound Studies

The study of oligomers and model compounds provides crucial insights into the fundamental structure-property relationships of polymeric materials derived from hexane-1,6-diamine and hexanedioic acid, commonly known as nylon 6,6. By examining well-defined, short-chain molecules (oligomers) and simpler model compounds that represent the polymer's repeating unit, researchers can investigate phenomena such as chain folding, crystallization behavior, and hydrogen bonding with a precision not possible with polydisperse polymer samples. kpi.uapsu.edu

The primary challenge in these studies is the synthesis of pure, monodisperse oligomers. kpi.uashu.ac.uk The inherent properties of nylon intermediates, such as poor solubility in common organic solvents, complicate conventional synthetic routes. kpi.uashu.ac.uk To overcome these issues, researchers have employed techniques adapted from polypeptide chemistry. kpi.uapsu.eduresearchgate.net A key strategy involves the use of protecting groups to control the polymerization process and enhance the solubility of intermediates, allowing for purification via chromatography. kpi.uapsu.edu

A common synthetic approach begins with the protection of the functional groups of the monomers. For instance, the N-H bond of the diamine can be protected with a group like p-methoxybenzyl, which renders the subsequent oligoamides soluble in standard organic solvents. kpi.uapsu.edu The synthesis proceeds by sequential coupling and deprotection steps. For example, a "chain-doubling" strategy can be used, where a protected dimer is synthesized, deprotected at one end, and then coupled with another identical unit to form a tetramer. psu.edu This process can be repeated to create longer, well-defined oligomers. psu.edushu.ac.uk

The identity and purity of the synthesized oligomers are rigorously confirmed using a suite of analytical techniques. shu.ac.uk These include:

Nuclear Magnetic Resonance (NMR) spectroscopy to establish the chemical structure. kpi.uashu.ac.uk

Mass Spectrometry (MS) to confirm the molecular weight. shu.ac.uk

Infrared (IR) spectroscopy to identify characteristic functional groups like the amide bond. shu.ac.uk

Gel Permeation Chromatography (GPC) to assess purity and molecular weight distribution. shu.ac.uk

Detailed Research Findings

Studies on these monodisperse oligomers have been instrumental in understanding the crystalline structure of polyamides. Research on a series of nylon 6,6 oligomers has provided direct evidence for the onset of chain folding, a critical factor influencing the mechanical and thermal properties of the bulk polymer.

One significant finding is that short, straight-stem oligomers often crystallize into different phases than the bulk polymer. For example, studies on oligoamides have shown that depending on crystallization conditions, they can adopt either unfolded or once-folded conformations. acs.org This transition is a key area of investigation, as the once-folded structure represents the initial stage of lamellar crystal formation in the bulk polymer. acs.org

The table below summarizes representative data from oligomer synthesis and characterization studies, illustrating the controlled, step-wise approach to building these model compounds.

Table 1: Synthesis and Characterization of Nylon 6,6 Oligomers

| Oligomer | Synthesis Strategy | Protecting Groups Used | Characterization Methods | Key Finding | Reference |

|---|---|---|---|---|---|

| Dimer | Mixed anhydride (B1165640) reaction of N-protected and unprotected monomers. | Carbobenzoxy | IR, MS, NMR, GPC | Activation of the acid end group on the N-protected monomer reduces over-reaction. | shu.ac.uk |

| Tetramer | Chain-doubling reaction via coupling of deprotected dimer units. | p-methoxybenzyl, tert-butoxycarbonyl (Boc) | ¹H NMR | N-protection with p-methoxybenzyl group ensures solubility of intermediates for purification. | kpi.uapsu.edu |

| Octamer | Repetitive chain-doubling strategy. | Carbobenzoxy | IR, MS, NMR, GPC | Successful synthesis up to a degree of polymerization of eight was achieved. | shu.ac.uk |

Model compounds, which are simpler molecules mimicking the amide linkage and adjacent methylene (B1212753) units, are also studied. The cyclic dimer of hexamethylenediamine (B150038) and adipic acid is a well-known example, often identified as a major component in extracts from the bulk polymer. oecd.org These models help in assigning spectroscopic data and understanding the nature of the hydrogen bonds that dominate the structure and properties of polyamides.

Advanced Analytical Methodologies for Hexane 1,6 Diamine;hexanedioic Acid and Its Polymers

Spectroscopic Techniques for Structural Characterization

Spectroscopic methods are indispensable for probing the molecular structure of hexane-1,6-diamine;hexanedioic acid and its polymeric form, Nylon 6,6. These techniques provide detailed information about the functional groups present, the molecular architecture, and the changes that occur during polymerization and thermal treatment.

Infrared Spectroscopy for Amide Linkage Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the characteristic functional groups in the polymer derived from hexane-1,6-diamine and hexanedioic acid, particularly the amide linkages that form the backbone of Nylon 6,6. spectroscopyonline.com The IR spectrum of Nylon 6,6 exhibits several key absorption bands that are signatures of its secondary amide structure. spectroscopyonline.comspectroscopyonline.com

A prominent feature in the IR spectrum of Nylon 6,6 is the N-H stretching vibration, which appears as a single, sharp peak typically around 3301 cm⁻¹. spectroscopyonline.com The presence of a pair of intense peaks near 1640 cm⁻¹ and 1540 cm⁻¹ is highly characteristic of nylons. spectroscopyonline.com The band at approximately 1633-1640 cm⁻¹ is assigned to the C=O stretching vibration of the amide group (Amide I band), while the band around 1534-1540 cm⁻¹ corresponds to the N-H in-plane bending and C-N stretching vibrations (Amide II band). spectroscopyonline.comscribd.com The C-N stretching vibration (Amide III band) can be observed around 1274 cm⁻¹. spectroscopyonline.comscribd.com

Table 1: Characteristic Infrared Absorption Bands for Nylon 6,6

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3301 | N-H Stretch | Secondary Amide |

| ~2929 | Asymmetric CH₂ Stretch | Methylene (B1212753) |

| ~1633-1640 | C=O Stretch (Amide I) | Carbonyl-Amide Linkage |

| ~1534-1540 | N-H Bend, C-N Stretch (Amide II) | Amide |

| ~1274 | C-N Stretch, N-H Bend (Amide III) | Amide |

Data sourced from multiple studies. spectroscopyonline.comscribd.com

These characteristic peaks allow for the clear identification of the polyamide structure and can be used to monitor the progress of the polymerization reaction between hexane-1,6-diamine and hexanedioic acid.

Nuclear Magnetic Resonance Spectroscopy for Molecular Architecture

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C and ¹⁵N NMR, provides unparalleled insight into the detailed molecular architecture of polymers derived from hexane-1,6-diamine and hexanedioic acid. acs.org Solid-state NMR techniques are especially valuable for characterizing the structure and thermochemistry of Nylon 6,6. acs.orgnih.gov

In the ¹³C NMR spectrum of Nylon 6,6, distinct peaks corresponding to the different methylene (CH₂) groups within the hexane-1,6-diamine and hexanedioic acid repeating units can be resolved. These typically appear in the 20 to 45 ppm range. nih.gov A characteristic peak for the carbonyl (C=O) carbon of the amide group is observed at approximately 172 ppm. nih.gov

¹⁵N NMR spectroscopy is instrumental in studying the formation of amide bonds. acs.org The chemical shift of the nitrogen atom changes significantly upon conversion from an amine to an amide. For instance, the amine nitrogen in a precursor might appear around 20 ppm, while the amide nitrogen in the Nylon 6,6 backbone resonates at about 90 ppm. acs.org This allows for the direct monitoring of polymerization and can even be used to study phenomena like transamidation. acs.orgacs.org

Table 2: Typical ¹³C NMR Chemical Shifts for Nylon 6,6

| Chemical Group | Chemical Shift (ppm) |

| C=O (Amide) | ~172 |

| αNH (CH₂) | 20 - 45 |

| αCO (CH₂) | 20 - 45 |

| βNH (CH₂) | 20 - 45 |

| γNH (CH₂) | 20 - 45 |

| βCO (CH₂) | 20 - 45 |

Peak assignments are based on published literature. nih.gov

Differential Thermal Analysis in Reaction and Polymer Studies

Differential Thermal Analysis (DTA) and related techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for studying the thermal properties and reactions of this compound and its polymer, Nylon 6,6. oup.comresearchgate.net These methods monitor the physical and chemical changes that occur as the material is heated.

DTA can identify key thermal events such as melting, crystallization, and glass transition temperatures. researchgate.net For Nylon 6,6, a typical DTA thermogram shows an endothermic peak corresponding to the melting point of the polymer. researchgate.net TGA, which measures mass change as a function of temperature, is used to study the thermal degradation of Nylon 6,6. tainstruments.comtainstruments.com The decomposition of Nylon 6,6 typically begins at elevated temperatures, with the major weight loss occurring in a specific temperature range. tainstruments.com

Hyphenated techniques, such as TGA coupled with mass spectrometry (TGA-MS) or Fourier transform infrared spectroscopy (TGA-FTIR), provide even more detailed information by identifying the volatile products released during thermal degradation. tainstruments.comtainstruments.com Studies have shown that the thermal degradation of Nylon 6,6 can produce water, carbon dioxide, ammonia, and cyclopentanone (B42830) as a major product. tainstruments.comtainstruments.com

Table 3: Thermal Properties of Nylon 6,6 from Thermal Analysis

| Property | Typical Value | Analytical Technique |

| Melting Temperature (Tm) | ~260-265 °C | DSC/DTA |

| Glass Transition Temperature (Tg) | ~50-60 °C | DSC/DMA |

| Decomposition Temperature | >400 °C | TGA |

Values are approximate and can vary based on specific grade and processing conditions.

Chromatographic Separations and Compositional Analysis

Chromatographic techniques are essential for separating and analyzing the components of the monomer mixture, the resulting polymer, and its degradation products. These methods offer high resolution and sensitivity for both qualitative and quantitative analysis.

Development of Gas Chromatography and High-Performance Liquid Chromatography for Polymeric Materials

Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) have been developed for the analysis of materials related to hexane-1,6-diamine and hexanedioic acid. oup.com HPLC is particularly useful for the analysis of the non-volatile polymer and its oligomers. analytice.com Size-exclusion chromatography (SEC), a type of HPLC, is widely used to determine the molecular weight distribution of Nylon 6,6. dtic.mil

GC can be employed for the analysis of volatile components, such as residual monomers or additives in the polymer. acs.org For instance, GC methods have been developed for the direct determination of residual caprolactam in a related polyamide, Nylon 6. acs.org

The development of these chromatographic methods allows for precise control over the polymer's composition and molecular weight, which are critical for its final properties.

Pyrolysis-Chromatographic Methods for Degradation Product Analysis

Pyrolysis-Gas Chromatography (Py-GC) is a powerful technique for analyzing the composition and degradation products of non-volatile polymers like Nylon 6,6. oup.comanalytix.co.uk In this method, the polymer is rapidly heated to a high temperature in the absence of oxygen, causing it to break down into smaller, volatile fragments that can be separated and identified by GC, often coupled with a mass spectrometer (GC-MS). oup.comtainstruments.com

The pyrolysis of Nylon 6,6 yields a characteristic pattern of products. oup.com One of the major degradation products identified is cyclopentanone, which is formed from the adipic acid portion of the polymer. tainstruments.comoup.com Other products can include nitriles and various hydrocarbons. analytix.co.uk By analyzing the pyrogram, which is the chromatogram of the pyrolysis products, it is possible to identify the type of nylon and even determine the composition of copolymers. oup.comoup.com

Reactive pyrolysis, where the pyrolysis is carried out in the presence of a reactive agent like tetramethylammonium (B1211777) hydroxide (B78521) (TMAH), can also be used to analyze polyamides. This technique can lead to the formation of methyl derivatives of the monomers, which are amenable to GC analysis. frontier-lab.com

Table 4: Major Pyrolysis Products of Nylon 6,6

| Pyrolysis Product | Originating Monomer Unit |

| Cyclopentanone | Hexanedioic acid |

| Hexamethylenediamine (B150038) | Hexane-1,6-diamine |

| Various nitriles | From both monomer units |

| Hydrocarbons | From both monomer units |

Data compiled from pyrolysis studies. tainstruments.comoup.com

Mass Spectrometry and Other Advanced Techniques for Molecular Characterization

The comprehensive molecular characterization of this compound, commonly known as nylon 6,6, and its polymeric forms, necessitates the use of sophisticated analytical methodologies. Mass spectrometry, in conjunction with other advanced techniques, provides invaluable insights into the structural and compositional details of these materials, including monomeric and oligomeric species, end-group analysis, and the identification of cyclic byproducts.

Mass Spectrometry (MS) has proven to be a powerful tool for the detailed analysis of nylon 6,6 and its oligomers. Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) are particularly effective for characterizing the complex mixtures found in synthetic polyamides.

In MALDI-TOF-MS analysis of nylon 6,6, various ionic species can be identified, including protonated, sodiated, and potassiated ions. researchgate.net These ions correspond to both linear oligomers with different end-groups and cyclic oligomers. researchgate.netkoreascience.kr Specifically, research has identified linear oligomers with amine/carboxyl (NH2/COOH), amine/amine (NH2/NH2), and carboxyl/carboxyl (COOH/COOH) termini. researchgate.netresearchgate.net The presence and relative abundance of these different species provide crucial information about the polymerization process and potential degradation pathways.

For instance, thermal degradation of nylon 6,6 can lead to the formation of secondary amino groups and cyclopentanone chain ends, which can be detected by MALDI-TOF-MS. researchgate.netcnr.it Furthermore, the technique can be used to analyze the gel fraction formed during thermal processing by first partially hydrolyzing the network structure to produce soluble fragments. researchgate.netcnr.it

It is important to note that cyclic oligomers of nylon 6,6 can be a source of contamination in analytical experiments, such as liquid chromatography/mass spectrometry (LC/MS), as they can be extracted from nylon membrane filters. nih.govacs.org Tandem mass spectrometry (MS/MS) has been instrumental in identifying these contaminants. nih.gov

Table 1: Identified Species in MALDI-TOF-MS Analysis of Nylon 6,6

| Ion Type | Oligomer Type | End Groups | Reference |

| Protonated | Linear & Cyclic | NH2/COOH | researchgate.net |

| Sodiated | Linear & Cyclic | NH2/COOH | researchgate.net |

| Potassiated | Linear & Cyclic | NH2/COOH, NH2/NH2, COOH/COOH | researchgate.netkoreascience.krresearchgate.net |

| - | Linear (Thermal Degradation) | Secondary amino, Cyclopentanone | researchgate.netcnr.it |

| - | Cyclic | - | nih.govacs.org |

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) is another valuable technique for the characterization of nylon 6,6. This method involves the thermal decomposition of the polymer followed by separation and identification of the resulting fragments. The thermal degradation of nylon 6,6 primarily yields cyclopentanone, along with other diamines. gerstel.complaschina.com.cn This contrasts with nylon 6, which predominantly produces caprolactam upon pyrolysis. gerstel.com Reactive pyrolysis in the presence of an organic alkali like tetramethylammonium hydroxide (TMAH) can enhance the derivatization of the resulting monomers, allowing for clearer identification and quantification. frontier-lab.com

Table 2: Major Pyrolysis Products of Nylon 6,6 Identified by Py-GC/MS

| Pyrolysis Product | Significance | Reference |

| Cyclopentanone | Major product, characteristic of nylon 6,6 | gerstel.complaschina.com.cn |

| Diamines | Additional degradation products | gerstel.com |

| Tetramethyl derivative of hexamethylenediamine | Product of reactive pyrolysis with TMAH | frontier-lab.com |

| Dimethyl derivative of adipic acid | Product of reactive pyrolysis with TMAH | frontier-lab.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information about nylon 6,6 in both solution and solid states. Solution ¹³C NMR spectroscopy can be used to quantify various components, including cis and trans amide conformers, acid and amine end groups, and cyclic unimers. acs.org By using specific solvent mixtures, such as 2,2,2-trifluoroethanol/deuteriochloroform (TFE/CDCl₃), well-resolved spectra can be obtained, revealing previously unobserved peaks. acs.org

Solid-state NMR is also a powerful tool for characterizing the crystalline structure and molecular dynamics of solid polyamides. dtic.milrsc.org Techniques like ¹⁵N CP/MAS (Cross-Polarization/Magic Angle Spinning) NMR can provide insights into the crystalline forms and hydrogen bonding within the polymer. dtic.mildtic.mil

Other Advanced Techniques that contribute to the molecular characterization of nylon 6,6 and its polymers include:

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique is particularly useful for the identification and quantification of migrating species from nylon 6,6 materials, such as cyclic oligomers in food simulants. nih.gov

Direct Analysis in Real Time Mass Spectrometry (DART-MS): DART-MS offers a rapid method for screening and differentiating various polyamide polymers. researchgate.net

Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): These techniques are essential for determining the molecular weight distribution of polymers. measurlabs.com

The combination of these advanced analytical methodologies provides a comprehensive understanding of the molecular structure, composition, and potential degradation products of this compound and its polymers, which is critical for quality control, product development, and safety assessment.

Theoretical and Computational Chemistry Studies on Hexane 1,6 Diamine;hexanedioic Acid Systems

Quantum Chemical Investigations of Reaction Pathways and Energetics

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the intricacies of amide bond formation, the fundamental reaction in the synthesis of nylon 6,6. researchgate.net These studies focus on the reaction between the carboxylic acid groups of hexanedioic acid and the amine groups of hexane-1,6-diamine.

Research has shown that the direct thermal dehydration amidation process does not necessarily proceed through a simple ammonium (B1175870) carboxylate salt intermediate. researchgate.net Instead, computational studies suggest a neutral intermediate pathway is more likely. researchgate.net A key aspect of this mechanism is the dimerization of carboxylic acid groups through mutual hydrogen bonding. This dimerization plays a crucial role in activating the carboxylic acid for nucleophilic attack by the amine. researchgate.net

DFT calculations allow for the mapping of the potential energy surface of the reaction, identifying transition states and calculating activation energies for different proposed pathways. These computational experiments have helped to refine the understanding of the conditions necessary to favor amide bond formation over the formation of stable salt structures. researchgate.net The insights gained from these quantum chemical studies are vital for optimizing reaction conditions to enhance the efficiency of nylon 6,6 production.

Computational Modeling of Monomer and Polymer Interactions

The interactions between monomer units and within the resulting polymer chains are dominated by hydrogen bonding between the amide (-CONH-) groups. aip.orgresearchgate.net Computational models are essential for quantifying the strength and dynamics of these hydrogen bonds, which are fundamental to the structure and properties of nylon 6,6. aip.orgresearchgate.net

Multiscale models, which combine all-atom descriptions of the critical hydrogen bonding sites with coarse-grained representations of the aliphatic methylene (B1212753) (-CH2-) segments, have proven to be a powerful approach. aip.orgiaea.orgacs.org This method allows for efficient exploration of the vast conformational space of the polymer chains while retaining the chemical detail necessary to accurately describe the directional nature of hydrogen bonds. aip.orgiaea.orgacs.org

Simulations can calculate the average number of hydrogen bonds per amide group and their lifetimes. aip.orgresearchgate.net For instance, in a simulated polyamide melt, the average number of hydrogen bonds per amide group can be determined, and a geometric criterion (e.g., H⋯O distance < 0.3 nm and N–H⋯O angle > 130°) is often used to define a hydrogen bond. aip.org The strength of these interactions can be inferred from calculated binding energies. For example, DFT calculations have shown that the hydrogen-bonding strength between a sulfonyl-oxygen (S=O) and an amide donor (N-H) is approximately 6.2 kcal/mol, which translates to about 10.4 kT at 300 K. nih.gov These computational insights are critical for understanding the thermal stability and mechanical strength of nylon 6,6.

Table 1: Computational Parameters for Hydrogen Bond Analysis in Polyamide Simulations

| Parameter | Description | Typical Value/Method | Reference |

| Hydrogen Bond Criterion | Geometric definition of a hydrogen bond. | H⋯O distance < 0.3 nm and N–H⋯O angle > 130° | aip.org |

| H-Bond Lifetime Calculation | Method to determine the duration of a hydrogen bond. | Continuous autocorrelation function | researchgate.net |

| H-Bond Strength (DFT) | Calculated energy of a hydrogen bond. | ~6.2 kcal/mol for S=O···H-N | nih.gov |

| Modeling Approach | Simulation technique used to study interactions. | Multiscale models (All-Atom and Coarse-Grained) | aip.orgiaea.orgacs.org |

Application of Machine Learning and Artificial Intelligence for Process Prediction and Optimization

ML models, such as random forests and graph convolutional networks (GCNs), have been successfully employed to predict the physical properties of polyamides. acs.orgnih.gov By training on datasets of known polymer structures and their corresponding properties, these models can establish quantitative structure-property relationships (QSPRs). nih.gov For instance, ML models have demonstrated high accuracy in predicting properties like glass transition temperature (Tg), melting temperature (Tm), and density. nih.govmdpi.com

Table 2: Application of Machine Learning in Polyamide Systems

| Application | ML/AI Technique | Predicted/Optimized Parameter | Key Finding | Reference |

| Property Prediction | Random Forest, Gradient Boosting, XGBoost | Glass transition temperature, melting temperature, density | Random Forest model showed high R² scores for predicting thermal properties. | mdpi.com |

| Property Prediction | Graph Convolutional Network (GCN) | Glass transition temperature (Tg), density (ρ), elastic modulus (E) | GCN models provide reliable predictions, with the best performance for Tg (R² ~ 0.9). | acs.org |

| Process Optimization | Artificial Intelligence | Adiponitrile (B1665535) (ADN) production yield | AI-optimized intermittent electrical current improved ADN yield by 30%. | futurity.orgindiatimes.com |